molecular formula C8H17NO B2882241 2-Methyl-1-(oxolan-3-yl)propan-2-amine CAS No. 1783436-15-6

2-Methyl-1-(oxolan-3-yl)propan-2-amine

Cat. No.: B2882241
CAS No.: 1783436-15-6
M. Wt: 143.23
InChI Key: FOUBTEFGDZCAOT-UHFFFAOYSA-N
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Description

2-Methyl-1-(oxolan-3-yl)propan-2-amine is an organic compound with the molecular formula C8H17NO It is a derivative of propan-2-amine, featuring a methyl group and an oxolan (tetrahydrofuran) ring

Scientific Research Applications

2-Methyl-1-(oxolan-3-yl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(oxolan-3-yl)propan-2-amine is not specified in the sources I found. The mechanism of action for a compound typically depends on its intended use and the system in which it is used .

Future Directions

The future directions for the use and study of 2-Methyl-1-(oxolan-3-yl)propan-2-amine are not specified in the sources I found. The future directions would typically depend on the results of ongoing research and development efforts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(oxolan-3-yl)propan-2-amine typically involves the reaction of 2-methylpropan-2-amine with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and subsequent formation of the oxolan ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(oxolan-3-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolan ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Saturated derivatives with reduced ring structures.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(oxolan-3-yl)propan-1-amine
  • 3-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine

Uniqueness

2-Methyl-1-(oxolan-3-yl)propan-2-amine is unique due to its specific substitution pattern and the presence of both a methyl group and an oxolan ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-1-(oxolan-3-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,9)5-7-3-4-10-6-7/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUBTEFGDZCAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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